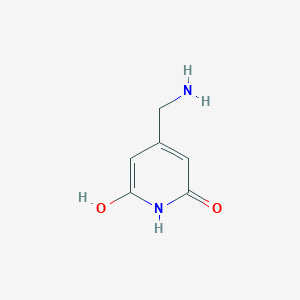
4-(Aminomethyl)pyridine-2,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminomethyl)pyridine-2,6-diol is an organic compound with the molecular formula C6H8N2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound features a pyridine ring substituted with an aminomethyl group at the 4-position and hydroxyl groups at the 2- and 6-positions. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)pyridine-2,6-diol typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Pyridine is nitrated to form 4-nitropyridine.
Reduction: The nitro group is reduced to an amino group, yielding 4-aminopyridine.
Formylation: The amino group is protected, and the pyridine ring is formylated at the 2- and 6-positions.
Hydrolysis: The formyl groups are hydrolyzed to hydroxyl groups, and the protecting group is removed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-(Aminomethyl)pyridine-2,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form derivatives with reduced functional groups.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine-2,6-dione derivatives, while reduction can produce pyridine-2,6-diol derivatives with modified aminomethyl groups.
Aplicaciones Científicas De Investigación
4-(Aminomethyl)pyridine-2,6-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: It is used in the synthesis of specialty chemicals and as a precursor for advanced materials.
Mecanismo De Acción
The mechanism of action of 4-(Aminomethyl)pyridine-2,6-diol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The hydroxyl groups can participate in redox reactions, affecting cellular processes. The compound’s unique structure allows it to modulate enzyme activity and receptor binding, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(Aminomethyl)pyridine: Lacks the hydroxyl groups, resulting in different chemical reactivity and biological activity.
2,6-Dihydroxypyridine: Lacks the aminomethyl group, affecting its ability to interact with biological targets.
4-Amino-2-methylpyridine: Substituted with a methyl group instead of hydroxyl groups, leading to different chemical properties.
Uniqueness
4-(Aminomethyl)pyridine-2,6-diol is unique due to the presence of both aminomethyl and hydroxyl groups on the pyridine ring. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H8N2O2 |
|---|---|
Peso molecular |
140.14 g/mol |
Nombre IUPAC |
4-(aminomethyl)-6-hydroxy-1H-pyridin-2-one |
InChI |
InChI=1S/C6H8N2O2/c7-3-4-1-5(9)8-6(10)2-4/h1-2H,3,7H2,(H2,8,9,10) |
Clave InChI |
VDEDBSSNBKAPCK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(NC1=O)O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



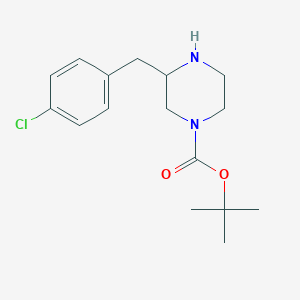
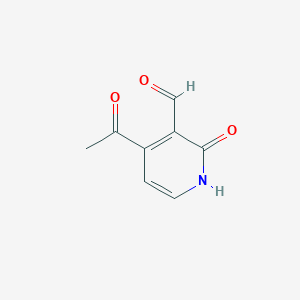

![[2-Formyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14854182.png)
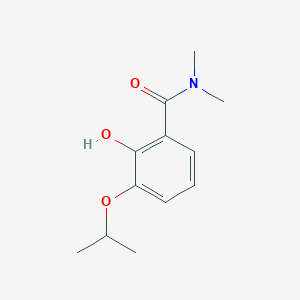


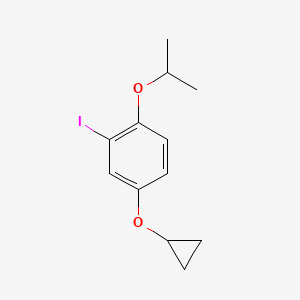

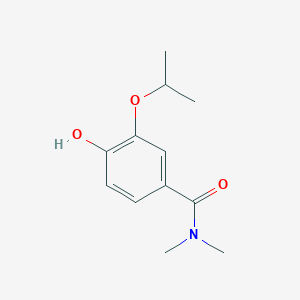
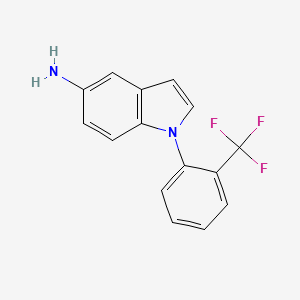
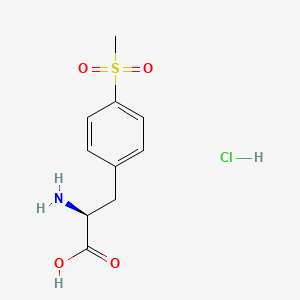
![2-(Trifluoromethyl)-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine](/img/structure/B14854220.png)
